2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione
CAS No.: 78872-37-4
Cat. No.: VC7340801
Molecular Formula: C16H9Cl2NO2
Molecular Weight: 318.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78872-37-4 |
|---|---|
| Molecular Formula | C16H9Cl2NO2 |
| Molecular Weight | 318.15 |
| IUPAC Name | 2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one |
| Standard InChI | InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H |
| Standard InChI Key | RULJEAGMETWXJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione belongs to the class of indane-1,3-dione derivatives, characterized by a fused bicyclic structure with two ketone groups. The compound’s molecular formula is C₁₆H₉Cl₂NO₂, with a molecular weight of 318.2 g/mol . Its IUPAC name reflects the substitution pattern: a 3,5-dichlorophenyl group attached via an aminomethylene linker to the indane-1,3-dione core.
Structural Elucidation
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SMILES Notation:
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O -
Key Functional Groups:
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Indane-1,3-dione core (two ketones at positions 1 and 3).
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Methyleneamino linker (–NH–CH=).
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3,5-Dichlorophenyl substituent (electron-withdrawing chlorine atoms at meta positions).
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The presence of chlorine atoms enhances the compound’s lipophilicity and potential bioactivity, as seen in analogous agrochemicals and pharmaceuticals . Comparatively, the non-chlorinated analogue 2-(aminophenylmethylene)indane-1,3-dione (CAS: 85301-69-5) has a lower molecular weight (249.26 g/mol) , underscoring chlorine’s impact on steric and electronic properties.
Synthesis and Manufacturing
The synthesis of indane-1,3-dione derivatives typically follows a two-step protocol involving condensation and hydrolysis-decarboxylation, as detailed in the patent CN103121887A .
Synthetic Route for 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione
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Condensation Reaction:
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Hydrolysis-Decarboxylation:
Yield: ~80% after recrystallization .
Table 1: Comparative Synthesis Parameters
Physicochemical Properties
Solubility
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Polar Solvents: Moderately soluble in DMF and N-methylpyrrolidone (NMP) .
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Non-Polar Solvents: Limited solubility in toluene or hexane.
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Aqueous Solubility: Low (<1 mg/mL at 25°C), attributed to the hydrophobic dichlorophenyl group.
Future Research Directions
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Biological Screening: Evaluate antibacterial/antifungal activity against Gram-positive and Gram-negative strains.
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Process Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) to replace DMF .
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Crystallography: Obtain single-crystal X-ray data to confirm stereoelectronic effects of chlorine substituents.
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